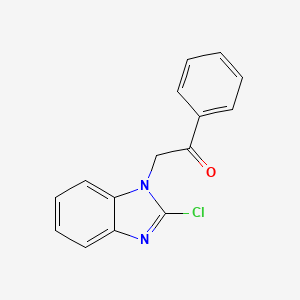
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone
Übersicht
Beschreibung
“2-(2-Chloro-1H-benzimidazol-1-yl)ethanol” is a chemical compound identified by the CAS Number 40019-65-6 . This substance has a significant standing in various key industries thanks to its unique composition and benzimidazole ring structure linked through a chloride substitution to an ethanol group .
Molecular Structure Analysis
The molecular formula of “2-(2-Chloro-1H-benzimidazol-1-yl)ethanol” is C9H9ClN2O . The average mass is 196.634 Da and the monoisotopic mass is 196.040344 Da .Physical And Chemical Properties Analysis
The properties of “2-(2-Chloro-1H-benzimidazol-1-yl)ethanol” are as follows: it is a solid . The SMILES string is OCCn1c (Cl)nc2ccccc12 .Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis
Research by Naeimi and Babaei (2017) introduces a microwave-assisted method for the synthesis of benzimidazole derivatives using o-phenylenediamine and various arylaldehydes. This method is advantageous due to its high yields, simplicity, and short reaction times, proving beneficial for the synthesis of compounds including 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone derivatives (Naeimi & Babaei, 2017).
Antimicrobial Applications
Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and evaluated their antimicrobial activity. The study found specific compounds to be highly effective against Escherichia coli and Staphylococcus aureus, highlighting the potential of benzimidazole derivatives in antimicrobial treatments (Salahuddin et al., 2017).
Catalysis and Polymer Applications
Maurya et al. (2006) explored the catalytic properties of polymer-anchored oxoperoxo complexes of vanadium(V), molybdenum(VI), and tungsten(VI) derived from benzimidazole ligands. These complexes were found to be effective catalysts for the oxidation of phenol and styrene, indicating their utility in organic synthesis and potential environmental applications (Maurya, Kumar, & Sikarwar, 2006).
Anticancer Activity
Another study by Salahuddin et al. (2014) focused on the synthesis and in vitro anticancer evaluation of benzimidazole derivatives. Certain compounds demonstrated significant activity against breast cancer cell lines, suggesting the role of benzimidazole derivatives in developing new anticancer agents (Salahuddin et al., 2014).
Synthesis and Characterization
Research on the synthesis and characterization of benzimidazole derivatives has also been extensive. For instance, Eynde et al. (1995) demonstrated the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the synthesis of benzimidazole derivatives, showcasing a novel method for forming carbon-nitrogen bonds. This highlights the versatility and potential of benzimidazole derivatives in organic chemistry (Eynde et al., 1995).
Safety And Hazards
The safety information for “2-(2-Chloro-1H-benzimidazol-1-yl)ethanol” includes the following hazard statements: H301 - Toxic if swallowed, H318 - Causes serious eye damage . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P310 - IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Eigenschaften
IUPAC Name |
2-(2-chlorobenzimidazol-1-yl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-15-17-12-8-4-5-9-13(12)18(15)10-14(19)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEGAEKDQQDLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367930 | |
| Record name | 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone | |
CAS RN |
23085-45-2 | |
| Record name | 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




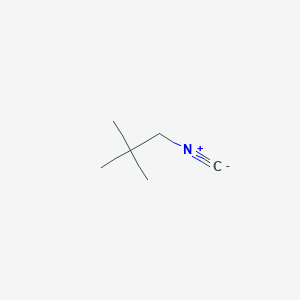

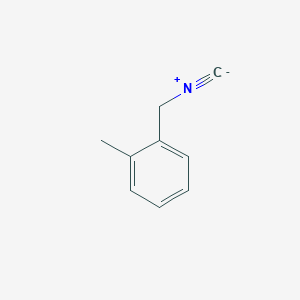
![3'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1607706.png)
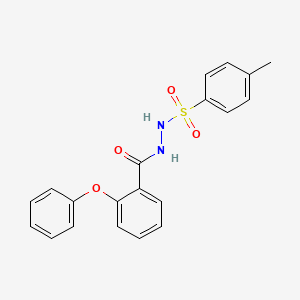

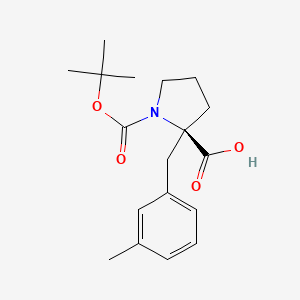
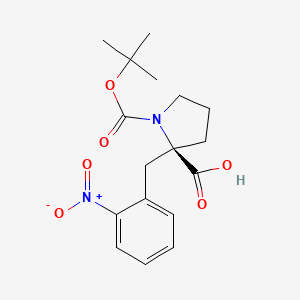
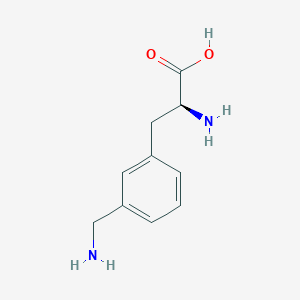
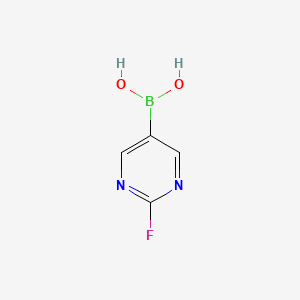
![7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1607721.png)

